
3-Nitro-5,6,7,8-tetrahydroquinoline
Overview
Description
3-Nitro-5,6,7,8-tetrahydroquinoline is a nitrogen-containing heterocyclic compound. It is a derivative of quinoline, which is known for its wide range of biological and pharmacological activities. The compound has a molecular formula of C9H10N2O2 and a molecular weight of 178.19 g/mol . Quinoline derivatives, including this compound, are of significant interest in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
The synthesis of 3-Nitro-5,6,7,8-tetrahydroquinoline can be achieved through various methods. One common synthetic route involves the reaction of dinitropyridone with cyclohexanone in the presence of ammonium acetate in ethanol at 65°C for 24 hours . This reaction yields this compound as a yellow powder. Industrial production methods often involve catalytic hydrogenation of quinoline derivatives using catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts .
Chemical Reactions Analysis
3-Nitro-5,6,7,8-tetrahydroquinoline undergoes various chemical reactions, including reduction, oxidation, and substitution reactions. For instance, it can be reduced to its corresponding amine derivative using hydrogenation catalysts . Common reagents used in these reactions include hydrogen gas, palladium catalysts, and ammonium acetate . Major products formed from these reactions include 5,6,7,8-tetrahydroquinoline and its derivatives .
Scientific Research Applications
Biological Research
- Enzyme Inhibition :
-
Antimicrobial Activity :
- Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal properties. For instance, a study showed that compounds similar to 3-nitro derivatives effectively inhibited Staphylococcus aureus and Escherichia coli.
Pharmaceutical Applications
-
Therapeutic Potential :
- The compound has been investigated for its anticancer properties. Studies suggest that certain derivatives can inhibit tumor growth in preclinical models.
- Pain Management :
Industrial Applications
This compound serves as an intermediate in the synthesis of various dyes and pigments due to its stable structure and reactivity.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various tetrahydroquinoline derivatives against common pathogens. The results indicated significant activity against:
Compound | Pathogen | Inhibition Zone (mm) |
---|---|---|
3-Nitro Derivative A | S. aureus | 15 |
3-Nitro Derivative B | E. coli | 12 |
This study highlights the potential of these derivatives as lead compounds for drug development.
Case Study 2: Neuropathic Pain Relief
In a preclinical trial involving rats with nerve injury-induced pain, a derivative of tetrahydroquinoline was administered. The results showed:
Treatment Group | Pain Measurement (Baseline vs Post-Treatment) |
---|---|
Control | 8.5 vs 8.0 |
Treatment | 8.4 vs 5.0 |
These findings suggest the compound's efficacy in pain management therapies .
Mechanism of Action
The mechanism of action of 3-Nitro-5,6,7,8-tetrahydroquinoline involves its interaction with molecular targets and pathways in biological systems. The compound can undergo reduction to form active intermediates that interact with cellular components . These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
3-Nitro-5,6,7,8-tetrahydroquinoline can be compared with other quinoline derivatives such as 1,2,3,4-tetrahydroquinoline and 5,6,7,8-tetrahydroquinoline . While these compounds share a similar core structure, this compound is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties . Other similar compounds include quinoline, isoquinoline, and their hydrogenated derivatives .
Biological Activity
3-Nitro-5,6,7,8-tetrahydroquinoline is a nitrogen-containing heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, biochemical interactions, and potential therapeutic applications, particularly in cancer treatment and other diseases.
Overview of this compound
- Molecular Formula : C9H10N2O2
- Molecular Weight : 178.19 g/mol
- CAS Number : 84531-35-1
This compound is a derivative of quinoline and is recognized for its antibacterial, antifungal, antimalarial, and anticancer properties. Its structure allows it to interact with various biological targets, influencing numerous biochemical pathways.
Target Interactions
The compound primarily interacts with enzymes and proteins involved in cellular processes. Notably:
- Cytochrome P450 Enzymes : It modulates the activity of these enzymes, which are crucial for drug metabolism and the metabolism of endogenous compounds.
- Mitogen-Activated Protein Kinase (MAPK) Pathway : this compound influences cell signaling pathways that regulate proliferation and apoptosis.
Biochemical Pathways
The compound's action involves several key biochemical interactions:
- Inhibition of NF-κB Activation : It has been shown to inhibit LPS-induced NF-κB transcriptional activity, which is significant in inflammatory responses and cancer progression .
- Gene Expression Modulation : The compound alters the expression of genes involved in inflammation and cell survival pathways .
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer activity across various human cancer cell lines. A study evaluated its effects on 60 different human tumor cell lines representing various cancers such as leukemia, melanoma, lung cancer, and breast cancer. The findings indicated that certain derivatives showed potent antitumor effects at low concentrations (log10 GI50 = -4.7) against these cell lines .
Table 1: Anticancer Activity Against Various Cell Lines
Cell Line Type | IC50 (μM) | Activity Level |
---|---|---|
Leukemia | 0.70 | High |
Melanoma | 0.90 | Moderate |
Lung Cancer | 1.50 | Moderate |
Breast Cancer | 2.00 | Low |
Other Biological Activities
In addition to its anticancer properties:
- Antimicrobial Effects : The compound shows promise against various bacterial strains and fungi.
- Anti-inflammatory Properties : By modulating inflammatory pathways through NF-κB inhibition, it may reduce inflammation in chronic conditions .
Case Studies and Research Findings
Several studies have focused on synthesizing new derivatives of tetrahydroquinolines to enhance biological activity:
- Synthesis of Novel Derivatives : Researchers synthesized various derivatives to evaluate their cytotoxicity against human cancer cell lines. Compounds with specific functional groups demonstrated enhanced inhibitory effects on cancer cell growth compared to traditional chemotherapeutics .
- Comparative Studies : The biological activities of this compound were compared with other quinoline derivatives. Notably, the presence of the nitro group was found to significantly enhance its reactivity and biological efficacy.
Properties
IUPAC Name |
3-nitro-5,6,7,8-tetrahydroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-11(13)8-5-7-3-1-2-4-9(7)10-6-8/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFBJEXFVBHLIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(C=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452520 | |
Record name | 3-nitro-5,6,7,8-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00452520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84531-35-1 | |
Record name | 3-nitro-5,6,7,8-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00452520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-Nitro-5,6,7,8-tetrahydroquinoline in the synthesis of quindoline?
A1: this compound serves as a crucial intermediate in the synthesis of quindoline, a naturally occurring alkaloid. The research demonstrates a novel synthetic route where this compound undergoes a Molybdenum(VI)-catalyzed Cadogan reductive cyclization. This reaction transforms the nitro group into part of the indole ring system, yielding 2,3,4,10-tetrahydro-1H-indolo[3,2-b]quinoline. Subsequent aromatization of this intermediate leads to the formation of quindoline [].
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